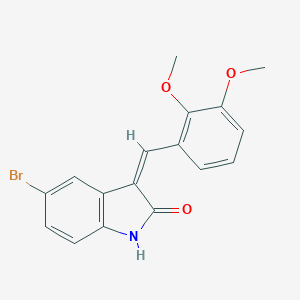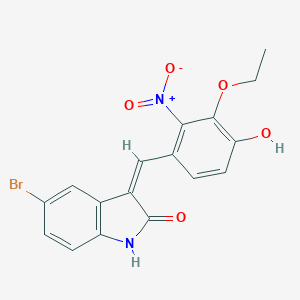
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known as BR-DIMBOA, is a synthetic compound that belongs to the class of indole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
Aplicaciones Científicas De Investigación
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties, where it has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its antibacterial and antifungal properties, where it has shown significant activity against various bacterial and fungal strains. Moreover, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential use as a herbicide, where it has shown selective activity against certain weed species.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases. Additionally, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membrane and cell wall, respectively.
Biochemical and Physiological Effects:
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal cells, and act as a herbicide against certain weed species. Moreover, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is easy to synthesize, has good yield and purity, and has shown promising results in various research applications. However, there are also some limitations to using 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one. It can be further studied for its potential use as an anticancer agent, antibacterial and antifungal agent, and herbicide. Moreover, more research is needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis method can be optimized to improve yield and purity, and new derivatives can be synthesized to improve its activity and selectivity. Overall, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has shown promising results in various research applications, and further research can help unlock its full potential.
In conclusion, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has shown promising results in various research applications, including anticancer, antibacterial, antifungal, and herbicidal properties. Moreover, it has several advantages for lab experiments, such as easy synthesis and good yield and purity. However, more research is needed to fully understand its mechanism of action and potential side effects. Overall, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has the potential to be a valuable tool in various scientific research applications.
Métodos De Síntesis
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process involving the condensation of 2,3-dimethoxybenzaldehyde and 5-bromoindole-3-acetaldehyde followed by cyclization and oxidation. The final product is obtained in good yield and purity, making it a suitable candidate for various research applications.
Propiedades
Nombre del producto |
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C17H14BrNO3 |
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
(3Z)-5-bromo-3-[(2,3-dimethoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H14BrNO3/c1-21-15-5-3-4-10(16(15)22-2)8-13-12-9-11(18)6-7-14(12)19-17(13)20/h3-9H,1-2H3,(H,19,20)/b13-8- |
Clave InChI |
XYHKVELHISMVNR-JYRVWZFOSA-N |
SMILES isomérico |
COC1=CC=CC(=C1OC)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
SMILES |
COC1=CC=CC(=C1OC)C=C2C3=C(C=CC(=C3)Br)NC2=O |
SMILES canónico |
COC1=CC=CC(=C1OC)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307831.png)
![1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307834.png)
![methyl 5-(3,4-dimethoxyphenyl)-2-{3-methoxy-4-[2-(1-naphthylamino)-2-oxoethoxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307837.png)
![2-[5-bromo-2-ethoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B307838.png)

![6-[4-(Benzyloxy)-3-ethoxyphenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307841.png)
![5-(2-Methoxy-5-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307844.png)
![(3Z)-3-[2-(benzyloxy)-3-methoxybenzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307845.png)
![6-[5-(3-Bromophenyl)-2-furyl]-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307846.png)
![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307847.png)
![2,4-Dibromo-6-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether](/img/structure/B307848.png)
![N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline](/img/structure/B307849.png)
![Ethyl 2-methyl-4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ether](/img/structure/B307851.png)
![1-(2-chloroethyl)-3-{3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B307853.png)